molecular formula C20H26N6O2 B5542958 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No. B5542958
M. Wt: 382.5 g/mol
InChI Key: NHWVXFWDMCVHBB-UHFFFAOYSA-N
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Description

This chemical entity belongs to a class of compounds that feature both the 1,2,4-triazole and pyrazole moieties, known for their potential in creating pharmacologically active compounds. The information here focuses on the scientific aspects of its synthesis, structure, and properties, excluding applications, dosages, and drug-related side effects.

Synthesis Analysis

The synthesis of similar compounds involves stepwise reactions starting from basic heterocyclic scaffolds. For instance, N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives are prepared by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by subsequent reactions to introduce various substituents (Ashvin D. Panchal & P. Patel, 2011).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic methods such as NMR and IR spectroscopy, confirming the presence of desired functional groups and the overall framework of the molecule (Ashvin D. Panchal & P. Patel, 2011).

Chemical Reactions and Properties

Compounds with the triazole and pyrazole motifs can undergo various chemical reactions, including cyclization, substitution, and coordination with metal ions, leading to a wide range of derivatives with potentially enhanced activities. For example, coordination complexes with Co(II) and Cu(II) ions have been synthesized using pyrazole-acetamide derivatives, demonstrating the versatile reactivity of these compounds (K. Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of compounds are crucial for their practical application and formulation. These properties are typically assessed using techniques like X-ray crystallography and solubility tests, providing insights into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are central to understanding the compound's potential applications and interactions. Studies on related compounds reveal a range of reactivities, enabling the design of molecules with targeted chemical behaviors (K. Chkirate et al., 2019).

Scientific Research Applications

Synthesis and Heterocyclic Compound Applications

  • A study highlighted the synthesis of various heterocyclic compounds, including triazolines and pyrazoles, from a precursor similar to the compound of interest. These compounds were evaluated as potential insecticidal agents against the cotton leafworm, indicating their potential application in agricultural pest control (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

  • Research into coordination complexes of pyrazole-acetamide derivatives revealed insights into their structural properties and potential antioxidant activities. The study underscores the importance of hydrogen bonding in the self-assembly of these complexes, which could have implications in material science and medicinal chemistry (Chkirate et al., 2019).

Novel Derivative Synthesis and Structural Analysis

  • An unexpected synthesis route for novel 2-pyrone derivatives from a related compound was documented, including crystal structures and computational studies. This research provides insights into the structural and theoretical parameters of these compounds, contributing to the fields of organic chemistry and material science (Sebhaoui et al., 2020).

Synthetic Pathways and Pharmacological Potential

  • Another study focused on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, showcasing the synthetic pathways and potential pharmacological applications of these compounds. This research might contribute to the development of new therapeutic agents (Panchal & Patel, 2011).

Antimicrobial and Antifungal Applications

  • The synthesis and evaluation of pyrazoline and pyrazole derivatives for their antibacterial and antifungal activities were explored. This study indicates the potential application of these compounds in combating microbial infections, highlighting their significance in medicinal chemistry (Hassan, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole and pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, based on its molecular structure .

properties

IUPAC Name

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-13(19-14(2)22-24(5)15(19)3)21-18(27)12-26-20(28)25(16(4)23-26)11-17-9-7-6-8-10-17/h6-10,13H,11-12H2,1-5H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVXFWDMCVHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC(=O)CN2C(=O)N(C(=N2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide

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